molecular formula C10H8ClFN2O B2529596 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide CAS No. 2093470-08-5

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide

Cat. No. B2529596
CAS RN: 2093470-08-5
M. Wt: 226.64
InChI Key: QWWHTIYJGWOCOT-LURJTMIESA-N
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Description

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide involves the inhibition of certain kinases involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of the kinase AKT, which plays a key role in promoting cancer cell survival and resistance to chemotherapy. Additionally, this compound has also been shown to inhibit the activity of the kinase JAK2, which is involved in the regulation of the immune system and has been implicated in the development of certain types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide include the inhibition of cancer cell proliferation and survival, as well as the modulation of immune system function. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, this compound has also been shown to modulate immune system function by inhibiting the activity of JAK2, which is involved in the regulation of immune cell function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide in lab experiments include its potent anticancer activity and its ability to inhibit the activity of certain kinases involved in cancer cell proliferation and survival. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide. These include:
1. Further investigation of the mechanism of action of this compound, including its effects on other kinases involved in cancer cell proliferation and survival.
2. Development of more potent and selective inhibitors of AKT and JAK2, based on the structure of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide.
3. Investigation of the potential use of this compound in combination with other anticancer agents, to enhance its efficacy and reduce toxicity.
4. Further studies to determine the optimal dosage and administration of this compound, to maximize its therapeutic potential while minimizing adverse effects.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, where JAK2 inhibitors have shown promise as therapeutic agents.
In conclusion, 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide is a promising compound with potential applications in the field of medicinal chemistry. Its potent anticancer activity and ability to inhibit the activity of certain kinases involved in cancer cell proliferation and survival make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action, optimize its dosage and administration, and explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide involves the reaction of 2-chloro-6-fluorobenzoic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester, followed by the removal of the tert-butoxycarbonyl group and subsequent reaction with cyanogen bromide. The resulting product is then treated with hydrochloric acid to yield 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide.

Scientific Research Applications

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has also been investigated for its potential as a kinase inhibitor, as it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival.

properties

IUPAC Name

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWHTIYJGWOCOT-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide

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